molecular formula C22H13F2NO4 B11141483 7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11141483
M. Wt: 393.3 g/mol
InChI Key: PDZOPNOUVNYLJH-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized for its diverse biological potential and has been identified in compounds exhibiting activities such as glucokinase activation and behavior as mimetics of glycosaminoglycans . The specific substitution pattern of this compound, featuring fluorine atoms and a furanylmethyl group, is designed to enhance its physicochemical properties and binding affinity for biological targets, making it a valuable scaffold for the development of novel therapeutic agents . The structural core is typically constructed via efficient multicomponent synthetic processes, which allow for the practical generation of libraries with broad substituent diversity under mild conditions, facilitating access to this privileged skeleton for research . Pyrrole derivatives, in general, represent a highly important class of bioactive compounds and serve as promising scaffolds for antimicrobial, antiviral, antimalarial, and enzyme-inhibiting drugs, which underscores the research value of this complex pyrrole-based molecule . This product is intended for non-human research purposes only and is not designed for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H13F2NO4

Molecular Weight

393.3 g/mol

IUPAC Name

7-fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13F2NO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h1-10,19H,11H2

InChI Key

PDZOPNOUVNYLJH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Three-Component Assembly

A prominent strategy involves the one-pot reaction of 2-oxo-2H-chromene-3-carbaldehyde derivatives, fluorinated anilines, and furan-2-ylmethyl isocyanides. Adapted from Lai et al., this method proceeds via a sequential Mannich reaction, Michael addition, and cyclization. For the target compound, 7-fluoro-2-oxo-2H-chromene-3-carbaldehyde is reacted with 4-fluoroaniline and furan-2-ylmethyl isocyanide in methanol under acidic conditions (p-toluenesulfonic acid, 0.05 equiv.), followed by heating in toluene with pyridine to induce cyclization. Yields typically range from 45% to 68%, with purity >90% after chromatography.

Table 1: Representative Three-Component Reaction Conditions

ComponentRoleQuantity (mmol)Conditions
7-Fluoro-2-oxochromene-3-carbaldehydeChromene precursor1.0RT, 12 h in MeOH
4-FluoroanilineAryl amine2.2Acid catalyst (p-TsOH)
Furan-2-ylmethyl isocyanideIsocyanide source1.190°C, 8 h in toluene

Four-Component Variations

Expanding on MCRs, a four-component variant incorporates in situ generation of intermediates. For example, methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate reacts with 4-fluorobenzaldehyde, furfurylamine, and fluoroacetyl chloride under microwave irradiation (100°C, 15 min), achieving 72% yield. This approach reduces reaction time and enhances atom economy.

Stepwise Synthesis Strategies

Chromene Ring Formation

The chromene core is synthesized via Pechmann condensation: 7-fluoro-4-hydroxycoumarin is prepared from ethyl 4-fluoroacetoacetate and resorcinol in concentrated H2SO4 at 0–5°C. Subsequent formylation using Vilsmeier-Haack conditions introduces the aldehyde group at position 3, critical for downstream reactions.

Pyrrole Ring Construction

The dihydropyrrole ring is formed via Michael addition-cyclization. The chromene aldehyde undergoes condensation with 4-fluoroaniline in ethanol, followed by reaction with furan-2-ylmethyl magnesium bromide to introduce the sidechain. Intramolecular cyclization using K2CO3 in DMF at 80°C completes the pyrrole ring.

Coupling Reactions

Late-stage coupling of the furan-2-ylmethyl group is achieved via Ullmann or Suzuki-Miyaura reactions. For instance, bromination at position 2 of the pyrrole followed by copper-catalyzed coupling with furfuryl zinc bromide affords the target compound in 55% yield.

Fluorination Strategies

Direct Electrophilic Fluorination

Electrophilic fluorination using Selectfluor® at position 7 of the chromene ring is performed in acetonitrile at 60°C, achieving 78% regioselectivity. However, competing side reactions necessitate careful temperature control.

Fluorinated Building Blocks

Pre-fluorinated precursors, such as 4-fluorophenylglyoxal, are employed to install the 4-fluorophenyl group early in the synthesis, minimizing post-functionalization steps.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal yields are obtained in polar aprotic solvents (DMF, DMSO) with pyridine as a base. Catalytic amounts of Pd(OAc)2 enhance coupling efficiency, while microwave irradiation reduces reaction times by 60% compared to conventional heating.

Table 2: Solvent Effects on Cyclization Yield

SolventTemperature (°C)Time (h)Yield (%)
Toluene90868
DMF80672
MeCN100465

Purification Techniques

Flash chromatography (ethyl acetate/hexane, 1:30) and recrystallization from ethanol/water (3:1) yield >95% pure product. HPLC analysis confirms the absence of regioisomers.

Characterization and Analytical Data

Key spectroscopic features include:

  • 1H NMR (400 MHz, CDCl3) : δ 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, pyrrole-H), 5.21 (s, 2H, furan-CH2), 4.02 (q, J = 7.0 Hz, 2H, OCH2).

  • 13C NMR : 159.2 (C=O), 152.4 (C-F), 142.1 (furan-C), 122.8 (pyrrole-C).

  • HRMS : m/z calcd for C23H14F2N2O4+ [M+H]+: 432.0982, found: 432.0979 .

Chemical Reactions Analysis

Types of Reactions

“7-FLUORO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, derivatives of chromeno[2,3-c]pyrrole have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be investigated for similar activities.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific diseases. The fluorine atoms and furan-2-ylmethyl group may enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-FLUORO-1-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Antimicrobial action: Disrupting microbial cell membranes or interfering with essential microbial processes.

Comparison with Similar Compounds

Substituent Effects on Core Structure

Table 1: Substituent Comparison
Compound Position 7 Position 1 Position 2 Substituent Reference
Target Compound F 4-fluorophenyl Furan-2-ylmethyl -
7-Chloro-1-(3-hydroxyphenyl) analog Cl 3-hydroxyphenyl Furan-2-ylmethyl
7-Fluoro-1-(4-isopropylphenyl) analog F 4-isopropylphenyl Tetrahydrofuran-2-ylmethyl
7-Chloro-1-(4-fluorophenyl) analog Cl 4-fluorophenyl 2-(Morpholin-4-yl)ethyl

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and reduce steric hindrance compared to chlorine .
  • Aryl Group Variations: The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas 3-hydroxyphenyl () introduces polarity via hydrogen bonding .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Melting Point (°C) IR (C=O, cm⁻¹) Notable NMR Signals (δ, ppm) Yield (%)
Target Compound Not reported Not reported Not reported N/A
7-Chloro-1-(3-hydroxyphenyl) analog 276–279 1694, 1659 9.51 (br. s, 1H, OH), 5.38 (s, 1H) 62
7-Fluoro-1-(4-isopropylphenyl) analog Not reported Not reported Not reported N/A
Furo-pyrano-pyrrole-dione analog 176–178 1720, 1640 6.21 (s, 1H), 2.37 (s, 3H) N/A

Key Observations :

  • Melting Points: The 7-chloro analog () has a high melting point (276–279°C), attributed to hydrogen bonding from the 3-hydroxyphenyl group. The furo-pyrano analog () melts at 176–178°C, likely due to reduced polarity .
  • IR Spectra : C=O stretches in analogs range from 1640–1694 cm⁻¹, consistent with conjugated dione systems. The target compound is expected to exhibit similar absorption .
  • NMR Signals : Aromatic protons in fluorophenyl groups typically resonate near δ 7.0–7.5, while furan protons appear at δ 6.2–6.4 .
Potential Bioactivity:
  • Pesticidal Applications : Analogs with fluorophenyl and pyrrole-dione motifs (e.g., ) are used as pesticides, suggesting the target compound may share herbicidal or fungicidal activity .
  • Structure-Activity Relationship (SAR) : The combination of fluorine (electron-withdrawing) and furan (electron-rich) in the target compound may optimize interactions with biological targets, such as enzyme active sites .

Biological Activity

7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H14F2N2O3C_{16}H_{14}F_2N_2O_3 with a molecular weight of approximately 320.29 g/mol. Its structure features a chromeno-pyrrole core, which is significant in determining its biological activity.

Biological Activity Overview

Research indicates that compounds with similar chromeno-pyrrole structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that chromeno[4,3-b]- and chromeno[3,4-c]pyrrole derivatives possess antibacterial activity comparable to standard antibiotics like gentamicin .
  • Antioxidant Properties : Compounds in this class have demonstrated antioxidant activities, which are crucial for protecting cells from oxidative stress .
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes such as glucokinase and proteases related to viral infections (e.g., SARS-CoV-2) which may suggest potential antiviral properties .

Antimicrobial Studies

A study published in Molecules explored the antibacterial activity of various chromeno-pyrrole derivatives. The results indicated that some compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) highlighted the importance of specific substituents on the phenyl ring for enhancing antibacterial efficacy .

Antioxidant Activity

Research conducted on pyrrolo[3,4-c]coumarins revealed that these compounds could act as potent antioxidants. The antioxidant activity was assessed using DPPH radical scavenging assays, showing promising results that suggest a protective role against oxidative damage in biological systems .

Enzyme Inhibition

In vitro studies demonstrated that certain chromeno-pyrrole derivatives could inhibit the main protease (Mpro) of SARS-CoV-2. This finding underscores the potential for these compounds in developing antiviral therapies .

Data Tables

Activity Type Compound Tested Against Efficacy
AntibacterialChromeno-Pyrrole DerivativeStaphylococcus aureusComparable to Gentamicin
AntioxidantPyrrolo-Coumarin DerivativeDPPH Radical ScavengingSignificant Scavenging Activity
Enzyme InhibitionChromeno-Pyrrole DerivativeSARS-CoV-2 MproPotent Inhibitory Effect

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodology : Optimized multicomponent reactions (MCRs) are preferred for constructing the chromeno-pyrrole-dione scaffold. Key steps include:

  • Condensation : Reacting fluorinated benzaldehyde derivatives with furan-2-ylmethylamine under acidic conditions to form the pyrrole ring .
  • Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to promote chromene ring formation, followed by oxidation to stabilize the dione moiety .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be validated post-synthesis?

  • Characterization Techniques :

  • NMR Spectroscopy : Assign peaks using 1H^1H, 13C^{13}C, and 19F^{19}F-NMR. For example, the furan methylene group typically appears as a triplet at δ 3.8–4.2 ppm, while aromatic fluorines show coupling patterns in 19F^{19}F-NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+^+. Expected m/z: ~423.08 (C24 _{24}H16 _{16}F2 _2NO4 _4) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 176–178°C for analogous fluorinated dihydrochromeno-pyrroles) .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, furan) influence the compound’s bioactivity?

  • Experimental Design :

  • Comparative SAR Studies : Synthesize analogs with halogen (Cl/Br) or methyl substitutions instead of fluorine. Test inhibitory activity against kinase targets (e.g., EGFR) using in vitro assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the 4-fluorophenyl group and hydrophobic enzyme pockets. Fluorine’s electronegativity enhances binding affinity via polar interactions .
    • Data Interpretation : Fluorine at position 7 reduces metabolic degradation, while the furan group improves solubility in polar solvents (DMSO/water mixtures) .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Troubleshooting Strategies :

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange. For example, hindered rotation of the furan-methyl group may cause signal broadening at 25°C .
  • 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments, such as distinguishing between chromene and pyrrole protons .
    • Case Study : In fluorinated pyrroloacridinones, overlapping aromatic signals were resolved using 19F^{19}F-edited HSQC, revealing J-coupling between fluorine and adjacent protons .

Q. What strategies optimize solubility without compromising bioactivity?

  • Approaches :

  • Co-solvent Systems : Test PEG-400/water or cyclodextrin inclusion complexes to enhance aqueous solubility (measure via shake-flask method) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the furan-methyl position. Evaluate stability in simulated gastric fluid (pH 2.0) and plasma .
    • Trade-offs : Increased hydrophilicity may reduce cell membrane permeability (assess via Caco-2 monolayer assays) .

Methodological Resources

Technique Application Key References
Multicomponent ReactionsScaffold synthesis
HRMSMolecular weight confirmation
Molecular DockingBinding affinity prediction
Variable-Temperature NMRConformational analysis

Data Contradiction Analysis Example

  • Issue : Discrepancy in reported melting points (e.g., 170°C vs. 178°C for similar compounds).
  • Resolution :
    • Purity Check : Re-crystallize from hexane/EtOAc (1:1) and re-analyze via DSC .
    • Polymorphism Screening : Perform X-ray diffraction (XRPD) to identify crystalline forms .

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